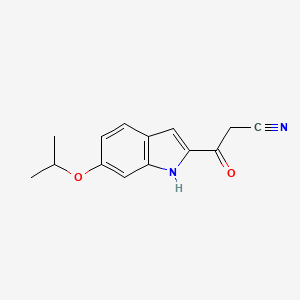
3'-Anhydro Ezetimibe Alcohol Impurity
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of 3’-Anhydro Ezetimibe Alcohol Impurity involves the degradation of Ezetimibe under alkaline conditions . The synthetic route typically includes the reaction of Ezetimibe with a base, leading to the cleavage of the lactam ring and formation of the anhydro alcohol impurity . Industrial production methods may involve high-performance liquid chromatography (HPLC) for the isolation and purification of this impurity .
Análisis De Reacciones Químicas
3’-Anhydro Ezetimibe Alcohol Impurity undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3’-Anhydro Ezetimibe Alcohol Impurity has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3’-Anhydro Ezetimibe Alcohol Impurity is closely related to that of Ezetimibe. Ezetimibe mediates its cholesterol-lowering effect by selectively inhibiting the absorption of cholesterol and phytosterol by the small intestine . The primary target of Ezetimibe is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . By interfering with the intestinal uptake of cholesterol, Ezetimibe reduces the delivery of cholesterol to the liver . The specific molecular targets and pathways involved in the action of 3’-Anhydro Ezetimibe Alcohol Impurity are still under investigation.
Comparación Con Compuestos Similares
3’-Anhydro Ezetimibe Alcohol Impurity can be compared with other similar compounds, such as:
Ezetimibe Impurity A: This impurity has a different molecular structure and is used as a reference standard in the impurity profiling of Ezetimibe.
Ezetimibe Open-Ring Amide Impurity: This compound is another degradation product of Ezetimibe and is used in similar applications.
Ezetimibe Desfluoro Methyl Impurity: This impurity is formed by the removal of a fluorine atom from Ezetimibe and has distinct chemical properties.
The uniqueness of 3’-Anhydro Ezetimibe Alcohol Impurity lies in its specific structural modifications, which result from the cleavage of the lactam ring and formation of the anhydro alcohol .
Propiedades
Fórmula molecular |
C24H23F2NO2 |
|---|---|
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
4-[(E,1S,2R)-1-(4-fluoroanilino)-5-(4-fluorophenyl)-2-(hydroxymethyl)pent-4-enyl]phenol |
InChI |
InChI=1S/C24H23F2NO2/c25-20-8-4-17(5-9-20)2-1-3-19(16-28)24(18-6-14-23(29)15-7-18)27-22-12-10-21(26)11-13-22/h1-2,4-15,19,24,27-29H,3,16H2/b2-1+/t19-,24+/m0/s1 |
Clave InChI |
IGXOLFHCRMDQKD-RNXITGHGSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C[C@@H](CO)[C@@H](C2=CC=C(C=C2)O)NC3=CC=C(C=C3)F)F |
SMILES canónico |
C1=CC(=CC=C1C=CCC(CO)C(C2=CC=C(C=C2)O)NC3=CC=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B13856156.png)



![methyl 8-(methylthio)-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856171.png)


![1-N-[3-(dimethylamino)phenyl]-6-methylisoquinoline-1,5-diamine](/img/structure/B13856177.png)
![P-[(1R,2R)-1,2-Dihydroxypropyl]phosphonic Acid Bis(phenylmethyl) Ester](/img/structure/B13856192.png)





